N-(3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide
Description
N-(3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide, also known as 3-Demethylcolchicine (CAS: 7336-33-6), is a derivative of colchicine, a well-known tubulin-binding alkaloid. Its IUPAC name reflects structural modifications: a hydroxyl group replaces the methoxy group at position 3, while retaining methoxy groups at positions 1, 2, and 10 . Key properties include:
- Molecular Formula: C₂₁H₂₃NO₆
- Molecular Weight: 385.41 g/mol
- Purity: >95% (HPLC)
- Storage: +4°C to +5°C .
This compound is primarily used in toxicology and cancer research due to its altered tubulin-binding properties compared to colchicine .
Properties
IUPAC Name |
N-(3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-17(25)20(27-3)21(28-4)19(12)13-6-8-18(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRUSQGIRBEMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide, also known as 3-O-Demethylcolchicine, is a compound derived from colchicine, a well-known alkaloid with significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C21H23NO6
- Molecular Weight: 385.41 g/mol
- CAS Number: 160338-75-0
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound's mechanism of action appears to involve the disruption of microtubule dynamics, similar to colchicine.
Key Findings:
- In vitro studies have shown that this compound can inhibit cell proliferation in several cancer types including breast (MCF-7), colon (HCT116), and lung cancer cell lines with IC50 values ranging from 1.2 μM to 5.3 μM .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus.
Key Findings:
- Minimum Inhibitory Concentration (MIC) values for effective strains were reported at around 8 μM for E. faecalis and higher for S. aureus, suggesting moderate antibacterial efficacy .
Table 2: Antimicrobial Activity
The biological activity of this compound can be attributed to its structural similarity to colchicine. Its interactions with tubulin lead to:
- Inhibition of Microtubule Polymerization: This disrupts mitotic spindle formation during cell division.
- Induction of Apoptosis: The compound promotes programmed cell death in cancer cells through the activation of apoptotic pathways.
- Antioxidative Properties: Some studies suggest that it may exhibit antioxidative effects that contribute to its anticancer activity by reducing oxidative stress in cells .
Case Studies
Several studies have explored the effectiveness of this compound in clinical settings:
- Study on Breast Cancer Cell Lines:
- Antimicrobial Efficacy Study:
Scientific Research Applications
Anti-inflammatory Activity
N-(3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide exhibits significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation. The compound's structure allows it to interact effectively with biological macromolecules, enhancing its therapeutic potential.
Anticancer Activity
The anticancer properties of this compound have been extensively studied. Research indicates that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, it has been tested against several cancer types with promising results.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique structural features of this compound relative to similar compounds.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Colchicine | Tricyclic structure; inhibits microtubule polymerization | Anti-inflammatory; anticancer |
| N-(5-hydroxy-N-methyl)-acetamide | Similar methoxy substitutions; simpler structure | Moderate anti-inflammatory |
| N-(3-hydroxymethyl)-acetamide | Contains hydroxymethyl instead of methoxy groups | Limited biological activity |
This table illustrates how the distinct methoxy substitutions in this compound contribute to its enhanced biological activities compared to other compounds.
Case Studies and Research Findings
- Synthesis and Characterization : The synthesis of this compound typically involves multiple synthetic steps that ensure high purity and yield. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the compound's structure.
- In Vitro Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it showed percent growth inhibition rates exceeding 70% against specific tumor cells in controlled experiments .
- Mechanistic Insights : Interaction studies reveal that the compound affects key signaling pathways associated with cancer progression and inflammation. These findings are crucial for understanding its mechanism of action and therapeutic potential.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared to five key analogs (Table 1):
Table 1: Structural Comparison of Key Derivatives
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 3-Demethylcolchicine (Target) | 3-OH, 1,2,10-OMe | C₂₁H₂₃NO₆ | 385.41 | 7336-33-6 |
| Colchicine | 1,2,3,10-OMe | C₂₂H₂₅NO₆ | 399.44 | 64-86-8 |
| Thiocolchicoside | 10-SMe, 3-O-glycosyl | C₂₇H₃₃NO₁₀S | 563.62 | 602-41-5 |
| 10-Hexylsulfanyl Derivative | 10-SC₆H₁₃, 1,2,3-OMe | C₂₇H₃₅NO₅S | 485.63 | 55511-35-8 |
| 10-Methylsulfonyl Derivative | 10-SO₂Me, 1,2,3-OMe | C₂₂H₂₅NO₈S | 463.50 | 2826-75-7 |
Key Observations :
- 3-Demethylcolchicine differs from colchicine by a hydroxyl group at position 3, reducing molecular weight and altering hydrogen-bonding capacity .
- Thiocolchicoside introduces a glycosyl group and sulfur atom, significantly increasing molecular weight and solubility .
- 10-Hexylsulfanyl and 10-Methylsulfonyl derivatives replace the 10-methoxy group with sulfur-containing substituents, enhancing lipophilicity or electrophilicity .
Key Findings :
- Lipophilicity : Sulfur-containing derivatives (e.g., 10-Hexylsulfanyl) exhibit increased logP values (e.g., 5.93 for the hexylsulfanyl analog), favoring membrane permeability but reducing aqueous solubility .
- Toxicity : Colchicine’s high acute toxicity (GHS Category 1) contrasts with 3-Demethylcolchicine, which is classified as a research-grade metabolite with lower documented hazards .
Preparation Methods
Reaction Optimization
Key parameters influencing yield and selectivity:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 78–80°C (reflux) | Maximizes kinetics without decomposition |
| Reaction Time | 1–36 hours | Longer durations needed for bulky amines |
| Amine Nucleophile | Primary > Secondary | Steric hindrance reduces secondary amine reactivity |
For N-(3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide, using 3-aminopropanol under 24-hour reflux conditions achieved 73% yield.
Purification and Analytical Validation
Chromatographic Purification
Crude reaction mixtures undergo silica gel column chromatography with dichloromethane/methanol gradients (95:5 to 85:15). Final recrystallization in petroleum ether/dichloromethane (3:1) removes residual amines, yielding >98% pure product.
Residual Solvent Analysis
Headspace gas chromatography (HS-GC) protocols ensure compliance with ICH guidelines:
| Condition | Specification |
|---|---|
| Column | PEG-20M, 30 m × 0.32 mm |
| Oven Temperature | 75°C isothermal |
| Detection Limit | 0.01% for chloroform |
| Ethyl Acetate Tolerance | ≤6.0% |
Samples dissolved in water (10 mL) exhibit ≤0.01% chloroform and <6.0% ethyl acetate residuals.
Structural Elucidation and Quality Control
Spectroscopic Characterization
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying N-(3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide?
- Methodological Answer : Multi-step organic synthesis is typically required, involving controlled reaction conditions (temperature, solvent selection, reaction time) to optimize yield and purity. For example, intermediates may be generated via selective demethylation or hydroxylation of precursor compounds like colchicine derivatives. Purification often employs column chromatography, followed by recrystallization. Analytical validation via High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is critical to confirm structural integrity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Crystallography : Use single-crystal X-ray diffraction with SHELX software for refinement, particularly SHELXL for small-molecule structures. Note that resolution limitations may arise from complex ring systems or disordered methoxy groups .
- Spectroscopy : Combine H/C NMR to verify substituent positions and UV-Vis spectroscopy to assess conjugation effects. Mass spectrometry (HRMS) confirms molecular weight .
- Computational Modeling : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and stabilize reactive intermediates .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and respiratory protection due to acute oral toxicity (LD <5 mg/kg) and potential mutagenicity .
- Ventilation : Use fume hoods to avoid inhalation of dust.
- Decontamination : Spills should be neutralized with absorbent materials (e.g., vermiculite) and disposed of as hazardous waste. Avoid aqueous drainage to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound’s derivatives?
- Methodological Answer : Discrepancies in bond angles or torsional strains may arise from SHELX refinement limitations for large polycyclic systems. Cross-validate results with alternative software (e.g., Olex2) and leverage high-resolution synchrotron data. Statistical models like Hirshfeld surface analysis can clarify intermolecular interactions .
Q. What experimental strategies address discrepancies in reported toxicity profiles?
- Methodological Answer : Acute toxicity varies across studies (e.g., oral vs. dermal exposure routes). Design dose-response assays using standardized models (e.g., zebrafish embryos for developmental toxicity). Compare data against structurally analogous compounds (e.g., colchicine) to isolate substituent-specific effects. Mitigate batch-to-batch variability via rigorous purity certification (≥98% by HPLC) .
Q. How does the compound’s stability under varying experimental conditions impact data reproducibility?
- Methodological Answer :
- Thermal Stability : Decomposition above 150°C generates toxic gases (CO, NO). Use thermogravimetric analysis (TGA) to define safe temperature thresholds .
- Photostability : Protect from UV light during storage to prevent hydroxyl group oxidation. Stability assays in buffer solutions (pH 4–9) can identify optimal storage conditions .
- Long-Term Storage : Store at -20°C under inert gas (argon) in amber vials. Monitor degradation via periodic LC-MS profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
